Galacto-RGD is a radiolabeled peptide developed for positron emission tomography (PET) imaging of αvβ3 integrin expression. [, , , , , ] αvβ3 integrin is a cell surface receptor overexpressed in tumor vessels and some tumor cells, playing a critical role in angiogenesis and tumor metastasis. [, , , , , , , ] Galacto-RGD acts as an antagonist of αvβ3 integrin, binding specifically to this receptor. [, ] This specific binding enables its use as a non-invasive imaging agent to visualize and quantify αvβ3 integrin expression in various pathologies, including cancer, myocardial infarction, and inflammatory diseases. [, , , , , , , , , ]
Galacto-RGD belongs to the class of cyclic peptides and is specifically categorized as a radiolabeled tracer used in molecular imaging. Its primary application is in oncology, where it serves as a biomarker for detecting integrin expression related to tumor growth and metastasis.
The synthesis of Galacto-RGD involves several key steps:
The molecular structure of Galacto-RGD features several important characteristics:
Galacto-RGD participates in several chemical reactions during its synthesis and application:
Galacto-RGD functions primarily by binding to integrin alpha-v beta-3, a receptor overexpressed in various cancers during angiogenesis. The mechanism can be summarized as follows:
Galacto-RGD exhibits several notable physical and chemical properties:
Galacto-RGD has several significant applications in scientific research and clinical practice:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: